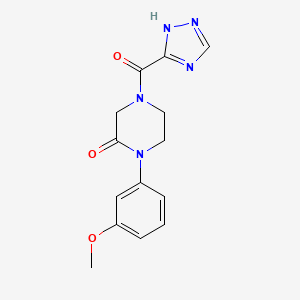

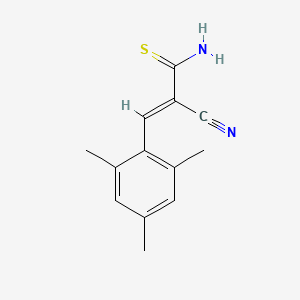

![molecular formula C19H31N5O B5548006 8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , typically involves key steps such as Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. This approach allows for the introduction of a variety of substituents, showcasing the synthetic versatility of this class of compounds (Yang et al., 2008).

科学的研究の応用

Novel Scaffold Synthesis for Drug Discovery

The synthesis of novel spiro scaffolds inspired by bioactive natural products, such as histrionicotoxins, has been reported. These scaffolds, including diazaspirocycles, are designed as ready-to-use building blocks for lead generation libraries, utilizing amide formation or reductive amination procedures. The synthesis involves robust methods, including ring-closing metathesis (RCM) and bromine-mediated cyclization, to construct complex diazaspiro[5.5]undecane and related ring systems. This approach offers a versatile platform for the development of new chemical entities with potential therapeutic applications (Jenkins et al., 2009).

Structural Determinants and Binding Affinity

In the context of γ-aminobutyric acid type A receptor (GABAAR) antagonists, structural studies on 3,9-diazaspiro[5.5]undecane-based compounds have highlighted the importance of the spirocyclic benzamide moiety. This moiety compensates for the conventional acidic moiety typically required for GABAAR ligands. Such insights are crucial for the rational design of ligands with selective binding affinity, offering a pathway to explore the immunomodulatory potential of these compounds (Bavo et al., 2021).

Microwave-Assisted Solid-Phase Synthesis

The microwave-assisted solid-phase synthesis of diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, demonstrates an efficient approach to constructing these complex structures. The method relies on the annulation of primary amines with resin-bound bismesylates, facilitated by a novel resin linker, enabling the synthesis under mildly acidic conditions free of contaminating byproducts. This technique represents a significant advancement in the synthesis of nitrogen-containing spiro heterocycles, which are valuable in medicinal chemistry (Macleod et al., 2006).

特性

IUPAC Name |

8-(2-amino-6-methylpyrimidin-4-yl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O/c1-14(2)6-10-24-13-19(8-5-17(24)25)7-4-9-23(12-19)16-11-15(3)21-18(20)22-16/h11,14H,4-10,12-13H2,1-3H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIQPRZUJZFXFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCCC3(C2)CCC(=O)N(C3)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

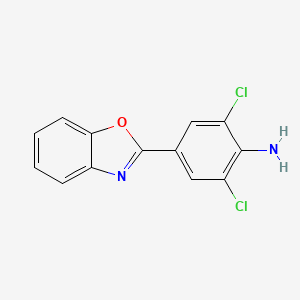

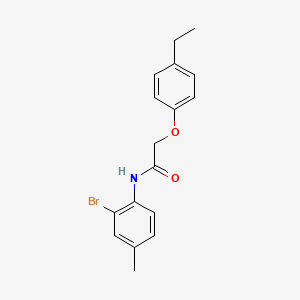

![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one](/img/structure/B5547954.png)

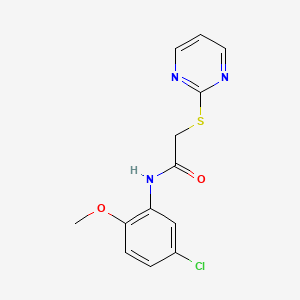

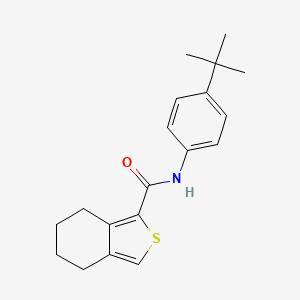

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)

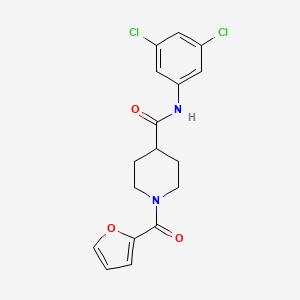

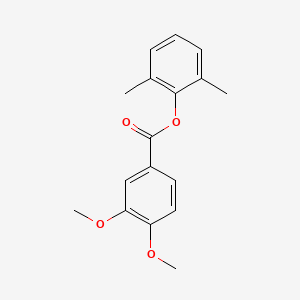

![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)

![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)

![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)